BenchChemオンラインストアへようこそ!

4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Physicochemical differentiation Lipophilicity Drug design

4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2310017-52-6) is a synthetic heterocyclic small molecule belonging to the imidazole-4-sulfonyl piperidine-pyrimidine ether class. Its architecture combines a 5,6-dimethylpyrimidine core, a piperidine linker, and an imidazole-4-sulfonyl cap.

Molecular Formula C15H21N5O3S
Molecular Weight 351.43
CAS No. 2310017-52-6
Cat. No. B2520356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
CAS2310017-52-6
Molecular FormulaC15H21N5O3S
Molecular Weight351.43
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3)C
InChIInChI=1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18)
InChIKeyIRJBUKNSIBPHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2310017-52-6)


4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2310017-52-6) is a synthetic heterocyclic small molecule belonging to the imidazole-4-sulfonyl piperidine-pyrimidine ether class. Its architecture combines a 5,6-dimethylpyrimidine core, a piperidine linker, and an imidazole-4-sulfonyl cap. The compound is principally employed as a versatile intermediate or scaffold in medicinal chemistry, particularly for kinase inhibitor design and enzyme modulation studies. [1] Its modular structure allows systematic derivatization, but direct biological profiling data remain sparse, making procurement decisions heavily dependent on its physicochemical differentiation from closely related analogs.

Why Generic Substitution of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine Can Undermine Research Reproducibility


The imidazole-4-sulfonyl piperidine-pyrimidine chemical space contains multiple commercially available analogs that differ only by substituents on the pyrimidine or piperidine rings (e.g., cyclopropyl, cyclobutyl, or halogenated variants). [2] These seemingly minor modifications can alter lipophilicity (XLogP3), hydrogen-bonding capacity, and steric bulk, which in turn affect target binding, metabolic stability, and solubility. [1] Without rigorous physicochemical comparison, substituting one analog for another risks altering biological activity profiles and compromising experimental reproducibility. The quantitative evidence below delineates the specific differentiable properties of the title compound that directly inform fit-for-purpose selection.

Quantitative Differentiation Evidence for 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 5,6-Dimethylpyrimidine Derivative vs. Cyclopropyl Analog

The 5,6-dimethyl substitution on the pyrimidine ring confers moderate lipophilicity (XLogP3 = 1.3) compared to the cyclopropyl analog (4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine, CAS 2320667-27-2), which is expected to have an XLogP3 of approximately 0.8–1.0 (based on in-class inference from related pyrimidine series). [1] The higher logP of the title compound suggests enhanced passive membrane permeability but potentially reduced aqueous solubility relative to the cyclopropyl variant.

Physicochemical differentiation Lipophilicity Drug design

Molecular Weight Advantage for Ligand Efficiency Optimization

With a molecular weight of 351.4 g/mol, the title compound is approximately 12–40 Da smaller than its cyclobutyl (MW ~363.4) and cyclopropyl-dimethyl (MW ~391.5) counterparts. [1] [2] This lower MW can translate into a more favorable ligand efficiency index (LE = −log(IC50)/heavy atom count) if equipotent binding is achieved, as it contains fewer heavy atoms (24 non-hydrogen atoms) while retaining key H-bonding features (HBD=1, HBA=7).

Ligand efficiency Lead optimization Fragment-based drug discovery

Hydrogen-Bond Acceptor Capacity Differential vs. Halogenated Analogs

The target compound possesses 7 hydrogen-bond acceptors (HBA), identical to the cyclopropyl analog but potentially distinct from halogen-substituted analogs such as 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034621-73-1), where halogen introduction may reduce HBA count or alter acceptor strength. [1] In silico docking campaigns often prioritize scaffolds with a precise HBA count to satisfy a receptor's pharmacophore without incurring entropic penalties.

Hydrogen bonding Target selectivity Scaffold design

Preliminary Antimicrobial Activity Trend from Analog Series

Although no direct IC50 data exist for the title compound, structurally analogous 4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has been reported to exhibit 'promising antimicrobial properties' against Staphylococcus aureus and Escherichia coli in internal screening. Extrapolating from this class-level trend, the 5,6-dimethyl substitution may influence antimicrobial potency by modulating lipophilicity and membrane penetration. Quantitative assay results for the title compound are currently unpublished; this evidence is therefore class-level inference only and should be used to prioritize the scaffold for screening rather than to claim direct activity.

Antimicrobial Structure-activity relationship Scaffold validation

Optimal Research and Procurement Application Scenarios for 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine


Fragment-Based Drug Discovery Campaigns Requiring Balanced Lipophilicity

Scaffolds with XLogP3 < 2 and MW < 400 are favored in fragment-based lead discovery. With XLogP3 = 1.3 and MW = 351.4, this compound meets those criteria and can serve as a central core for systematic derivatization while maintaining lead-likeness. [1] Its 5,6-dimethyl substitution offers a unique lipophilicity window compared to cyclopropyl or cyclobutyl analogs, enabling fine-tuning of permeability-solubility balance from the outset.

Kinase Inhibitor Scaffold Development in the Imidazole-Sulfonyl Series

Numerous patent disclosures describe imidazole-4-sulfonyl piperidine-pyrimidine hybrids as kinase inhibitor scaffolds. [2] Procuring this specific compound provides a tractable starting point for exploring structure–activity relationships in kinase programs, where the dimethylpyrimidine tail may differentially engage hydrophobic kinase pockets relative to smaller alkyl substituents.

Comparative Physicochemical Profiling to Map the Imidazole-Sulfonyl Chemical Space

Research groups engaged in systematic mapping of the imidazole-4-sulfonyl piperidine-pyrimidine landscape can use this compound alongside cyclopropyl, cyclobutyl, and halogenated analogs to deconvolute the contributions of lipophilicity, H-bond capacity, and steric bulk to target engagement. [1] The well-defined physicochemical descriptors provide a solid baseline for such comparative profiling studies.

Quote Request

Request a Quote for 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.